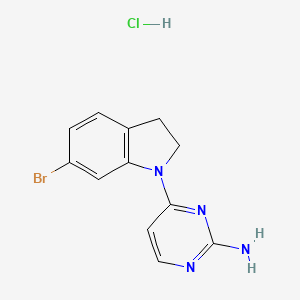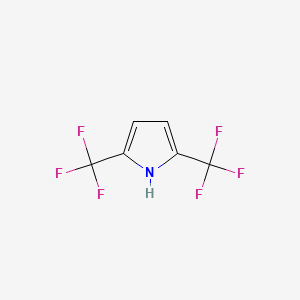
2,5-bis(trifluoromethyl)-1H-pyrrole
Übersicht
Beschreibung
“2,5-bis(trifluoromethyl)-1H-pyrrole” is a chemical compound that likely contains a pyrrole ring substituted with two trifluoromethyl groups at the 2 and 5 positions . Trifluoromethyl groups are often used in drug discovery due to their unique properties .
Synthesis Analysis
While specific synthesis methods for “2,5-bis(trifluoromethyl)-1H-pyrrole” were not found, there are reports on the synthesis of related compounds. For instance, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized and studied for their antimicrobial activities . Another example is the synthesis of 2,5-bis(trifluoromethyl)phenylacetic acid.
Wissenschaftliche Forschungsanwendungen
Electropolymerization and Conducting Polymers
- Conducting Polymers from Low Oxidation Potential Monomers : A study explored the use of derivatized bis(pyrrol-2-yl) arylenes, which included variations like 1,4-bis(pyrrol-2-yl)benzene and similar compounds, for electropolymerization. These compounds oxidize at low potentials, forming cation radicals. The resulting polymers demonstrated stability in their electrically conducting form due to these low oxidation potentials (Sotzing et al., 1996).
Rare-Earth Metal Complexes and Polymerization
- NNN-Tridentate Pyrrolyl Rare-Earth Metal Complexes : NNN-tridentate pyrrolyl ligands were used to form rare-earth metal complexes. These complexes initiated controlled polymerization of isoprene, demonstrating potential applications in selective living polymerization (Wang, Liu, & Cui, 2012).
Expanded Porphyrins and Optical Properties
- meso-3,5-Bis(trifluoromethyl)phenyl-substituted Expanded Porphyrins : Research on meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins revealed their synthesis, characterization, and optical properties. These compounds showed a decrease in the HOMO-LUMO gap with increasing size, impacting their photophysical properties (Kang et al., 2008).
Metal Complexes with Dicarboxamidopyrroles
- Metal Complexes of Dicarboxamidopyrroles : This study presented the first structural characterization of metal complexes with dicarboxamidopyrroles, highlighting their diverse coordination modes and potential in various applications (Bates et al., 2008).
Synthesis and Structures of Pyrrole Compounds
- Synthesis and Structures of 2,5-Disubstituted Pyrrole Compounds : The synthesis of specific pyrrole compounds, characterized by nuclear magnetic resonance and X-ray crystallography, was explored for potential applications (Xuehong, 2009).
Catalytic and Polymerization Applications
- Selective Formation of Homoleptic and Heteroleptic 2,5-Bis(N-aryliminomethyl)pyrrolyl Yttrium Complexes : Research on tridentate 2,5-bis(N-aryliminomethyl)pyrroles led to the development of yttrium complexes, which demonstrated potential as initiators for ε-caprolactone polymerization (Matsuo, Mashima, & Tani, 2001).
Eigenschaften
IUPAC Name |
2,5-bis(trifluoromethyl)-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F6N/c7-5(8,9)3-1-2-4(13-3)6(10,11)12/h1-2,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJISKHIWQKVLLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-bis(trifluoromethyl)-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



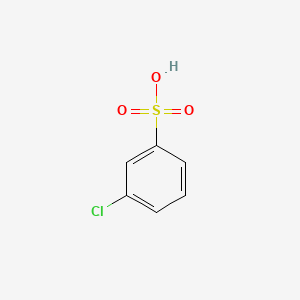
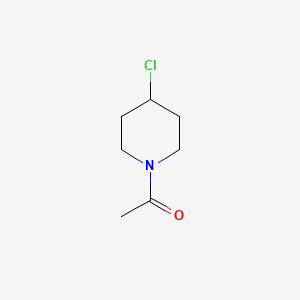
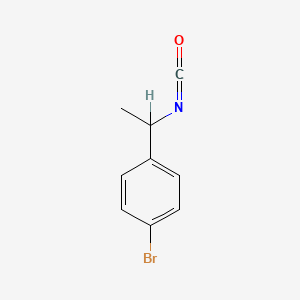
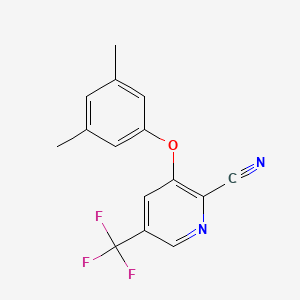
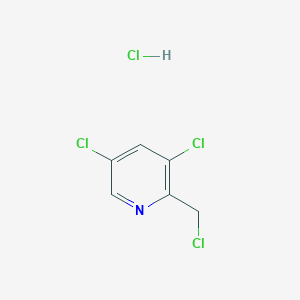
![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B3034698.png)
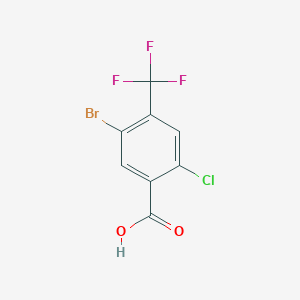
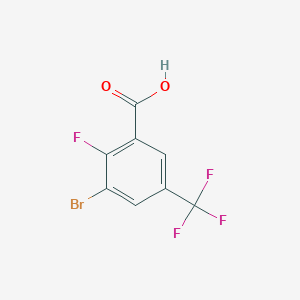
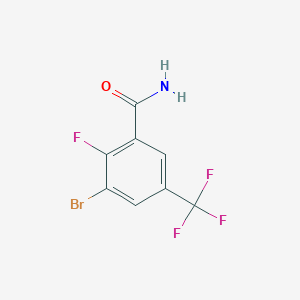
![2-(2,6-Dichlorophenyl)-2-{6-[(2,4-difluorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B3034703.png)
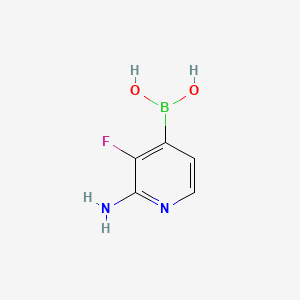
![[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] benzoate](/img/structure/B3034705.png)
![7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B3034706.png)
